molecular formula C₂₃H₃₂O₄ B118158 Pregn-4-ene-3,20-dione, 17-(acetyloxy)- CAS No. 302-23-8

Pregn-4-ene-3,20-dione, 17-(acetyloxy)-

Cat. No. B118158
CAS RN: 302-23-8
M. Wt: 372.5 g/mol
InChI Key: VTHUYJIXSMGYOQ-KOORYGTMSA-N
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Description

“Pregn-4-ene-3,20-dione, 17-(acetyloxy)-” is also known as 17alpha-Acetoxyprogesterone . It is a corticosteroid hormone .


Molecular Structure Analysis

The molecular formula of “Pregn-4-ene-3,20-dione, 17-(acetyloxy)-” is C23H32O4 . The molecular weight is 372.5 g/mol . The IUPAC name is [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate .

Scientific Research Applications

  • Steroid Synthesis and Stereochemistry

    • Pregn-4-ene-3,20-dione derivatives are used in the synthesis and study of various steroids. For example, investigations into the stereochemistry of adrenocortical hormones involved the synthesis and analysis of microbiological hydroxylation products of 17α,21-dihydroxy-9β,10α-pregn-4-ene-3,20-dione (Smit & Bakker, 2010).
  • Crystal Structure Analysis

    • The crystal structure of certain pregn-4-ene-3,20-dione derivatives, like 17α-Acetoxy-pregn-4,6-diene-3,20-dione, has been analyzed to understand their molecular configuration, providing insights into their potential as drugs for treating diseases like prostate cancer (Soriano-Garcia et al., 2010).
  • Photoelectron Spectroscopy of Steroids

    • Pregn-4-ene-3,20-dione and its derivatives have been studied using photoelectron spectroscopy, contributing to the understanding of electronic structures of biologically active molecules (Klasinc et al., 2009).
  • Synthesis of Hydrocortisone Intermediates

    • These compounds are used in the synthesis of hydrocortisone intermediates, demonstrating their importance in pharmaceutical manufacturing processes (Liao Qing-jiang, 2010).
  • Analysis in Cyclodextrin Complexes

    • Studies involving β-cyclodextrin complexes with steroids like pregn-4-ene-3,20-dione aid in understanding the formation of inclusion complexes and their potential pharmaceutical applications (Forgó & Göndös, 2002).
  • Antiviral Properties

    • Research into the antiviral properties of pregn-4-ene-3,20-dione derivatives, particularly against herpes viruses, has been conducted, showing potential therapeutic applications (Petrera et al., 2003).
  • Cytotoxicity Studies

    • Cytotoxic properties of pregnane steroids, which include derivatives of pregn-4-ene-3,20-dione, have been studied, offering insights into their potential use in cancer treatment (Zhao et al., 2017).
  • Microbial Transformation Studies

    • Investigations into the microbial transformation of steroids like pregn-4-ene-3,20-dione have been conducted to understand metabolic pathways and potential pharmaceutical applications (Choudhary et al., 2005).

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHUYJIXSMGYOQ-KOORYGTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894096
Record name Hydroxyprogesterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyprogesterone acetate

CAS RN

302-23-8, 17308-02-0
Record name Progesterone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyprogesterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyprogesterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyprogesterone acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,20-dioxopregn-4-en-17-β-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPROGESTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L124O66YSI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
AS Emilda, N Veri, A Alchalidi - Journal of Intercultural …, 2017 - ncbi.nlm.nih.gov
Aim: The purpose of this study was to investigate the effects of green tea (GT) on the spiral artery density and endometrial thickness in female rats treated with the depot-…
Number of citations: 4 www.ncbi.nlm.nih.gov
R Gao, BW Sun, J Lin, XL Gao - Journal of Thermal Analysis and …, 2014 - Springer
Studies of active drug-excipient compatibility represent an important phase in the preformulation stage of the development of all dosage forms. For the development of conjugation …
Number of citations: 10 link.springer.com
M Simbar, H Zham, FR Tehrani, Z Hashemi… - BMJ Sexual & …, 2007 - srh.bmj.com
Objectives The most common reason for discontinuation of long-acting progestogen-only contraceptives is irregular bleeding following local endometrial vascular changes. To reduce …
Number of citations: 33 srh.bmj.com
M Muryati, YA Trisyono, W Witjaksono… - AGRIVITA, Journal of …, 2017 - agrivita.ub.ac.id
Oviposition deterrent is chemical compounds which are used for avoiding eggs deposition. The oviposition deterrent resulted from eggs deposition is valuable information that can be …
Number of citations: 5 agrivita.ub.ac.id
JF Trott, KC Horigan, JM Gloviczki, KM Costa… - 2009 - researchgate.net
Prolactin (PRL) acts through its receptor (PRLR) via both endocrine and local paracrine/autocrine pathways to regulate biological processes including reproduction and lactation. We …
Number of citations: 40 www.researchgate.net
BN Smith - 2017 - csuepress.columbusstate.edu
Hormone replacement therapy (HRT), used by many women to alleviate menopausal symptoms such as hot flashes and mood swings, is often a combination ofhormones such as …
Number of citations: 0 csuepress.columbusstate.edu
C Madeddu, A Macciò, F Panzone… - Expert Opinion on …, 2009 - Taylor & Francis
Background: Medroxyprogesterone acetate (MPA) is a synthetic, orally active derivative of the natural steroid hormone progesterone, widely used in oncology both in the endocrine …
Number of citations: 62 www.tandfonline.com
K Scholz - 2012 - repo.uni-hannover.de
ACK Ammonium chloride-potassium hydrogen carbonate AEC 3-amino-9-ethylcarbozole ag Antigen α-GalCer, MPEG Alpha-galactosyl-ceramide, pegylated AIDS Acquired …
Number of citations: 3 www.repo.uni-hannover.de
DK Deepak Mathew - 2005 - 14.139.185.57
The utility of Medroxyprogesterone acetate as an aid in the birth control programme of stray dogs was studied. Eighteen early proestrus bitches were randomly allotted to three equal …
Number of citations: 0 14.139.185.57
FR Jelovsek, JJ CHEN - Obstetrics & Gynecology, 1989 - journals.lww.com
To determine how developmental toxicity studies in animals can be used in human risk assessment, a data base was assembled from the literature. It included probable, suspected, …
Number of citations: 59 journals.lww.com

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